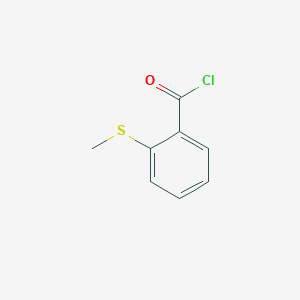

2-(Methylthio)benzoyl chloride

概要

説明

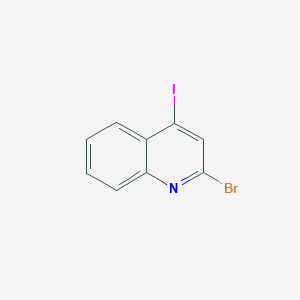

2-(Methylthio)benzoyl chloride (MTBC) is a chemical compound with the chemical formula C8H7ClOS . It is an important intermediate for the synthesis of various organic compounds. MTBC is a colorless solid with a faint odor, and it is soluble in organic solvents.

Synthesis Analysis

The synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF has been reported .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzoyl chloride is represented by the linear formula C8H7ClOS . The InChI code for this compound is 1S/C8H7ClOS/c1-11-7-5-3-2-4-6 (7)8 (9)10/h2-5H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-(Methylthio)benzoyl chloride is 186.66 . It is a colorless solid with a faint odor. It is soluble in organic solvents.科学的研究の応用

Reactions with Nucleophiles

A study by Osajda and Młochowski (2002) investigated the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. This research revealed the compound's high reactivity, especially with primary amino groups, leading to simultaneous selenenylation-acylation. The study also noted varied reactivity with hydroxy and thiol groups, influenced by substrate structure and reaction conditions (Osajda & Młochowski, 2002).

Synthesis of Heterocyclic Compounds

KlocKrystian, OsajdaMariusz, and MlochowskiJacek (2001) highlighted the utility of 2-(chloroseleno)benzoyl chloride in producing benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes. This process involves reacting the compound with C-H acids, leading to moderate to high yields of these heterocyclic compounds (KlocKrystian et al., 2001).

Catalytic Applications

Yasukawa, Satoh, Miura, and Nomura (2002) described the iridium-catalyzed reaction of aroyl chlorides with internal alkynes. This method efficiently produces tetrasubstituted naphthalenes and anthracene derivatives, showcasing the compound's potential in catalysis (Yasukawa et al., 2002).

Antimicrobial Applications

Research by Matche, Kulkarni, and Raj (2006) demonstrated benzoyl chloride's effectiveness as an antimicrobial agent. It was successfully incorporated into ethylene acrylic acid polymer, significantly inhibiting the growth of Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006).

Synthesis of High-Performance Polymers

Wang, Wang, Zhang, and Luo (2015) conducted a kinetic study on the reaction between aniline and benzoyl chloride. This reaction is notable for producing high-performance polymers, and the study provides insights into optimizing this process (Wang et al., 2015).

Safety and Hazards

2-(Methylthio)benzoyl chloride is a combustible material. It is corrosive and water reactive. Contact with water liberates toxic gas. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It causes severe skin burns and eye damage and may cause respiratory irritation .

将来の方向性

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

作用機序

Target of Action

The primary target of 2-(Methylthio)benzoyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom attached to the aromatic ring, which is particularly reactive . This reactivity is due to the resonance stabilization that occurs at the benzylic position .

Mode of Action

2-(Methylthio)benzoyl chloride interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, donates a pair of electrons to form a new bond. In the case of 2-(Methylthio)benzoyl chloride, the compound acts as an electrophile, accepting the electron pair from the nucleophile .

Biochemical Pathways

The interaction of 2-(Methylthio)benzoyl chloride with its targets affects various biochemical pathways. One of the key pathways is the free radical bromination, which involves the formation of a free radical at the benzylic position . This pathway is significant as it leads to the formation of benzylic halides, which are important intermediates in organic synthesis .

Result of Action

The result of the action of 2-(Methylthio)benzoyl chloride is the formation of new compounds through the substitution of a group at the benzylic position . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)benzoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the compound for its targets, potentially reducing its efficacy. Additionally, factors such as temperature, pH, and solvent can affect the stability of the compound and the rate of its reactions .

特性

IUPAC Name |

2-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWPBDPLOOSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503148 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)benzoyl chloride | |

CAS RN |

1442-03-1 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)

![Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1625398.png)

![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)